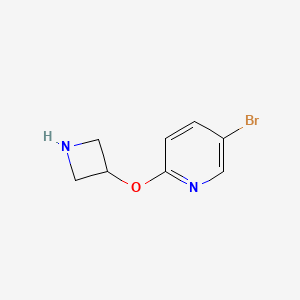

2-(Azetidin-3-yloxy)-5-bromopyridine

Description

2-(Azetidin-3-yloxy)-5-bromopyridine (CAS: 1341847-38-8) is a bromopyridine derivative featuring an azetidine ring linked via an ether oxygen at the 3-position. Its molecular formula is C₈H₉BrN₂O, with a molecular weight of 229.08 g/mol . The compound is commercially available through multiple suppliers, indicating its utility in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

2-(azetidin-3-yloxy)-5-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-1-2-8(11-3-6)12-7-4-10-5-7/h1-3,7,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRNQLTXIVQONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. . This reaction is efficient but can be challenging due to the need for specific reaction conditions.

Another method involves the generation of a vanillinyl ketene in situ, which then undergoes a formal [2 π + 2 π] cycloaddition with Schiff bases to form polyfunctionalized 2-azetidinones . This approach is highly stereoselective and can be used to produce various azetidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as microwave irradiation and catalytic amounts of reagents, can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-5-bromopyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.

Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are common for reduction reactions.

Cycloaddition Reactions: These reactions often require specific catalysts and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can produce different azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

2-(Azetidin-3-yloxy)-5-bromopyridine has been investigated for its potential as a pharmacophore in drug development. Its unique structural features allow it to interact with biological targets, making it a candidate for treating various diseases, including cancer and inflammatory disorders.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant antiproliferative activity.

- Anti-inflammatory Properties : The compound has also been evaluated for its ability to inhibit inflammation. In vitro studies demonstrate its effectiveness in reducing lipopolysaccharide (LPS)-induced inflammation in microglial cells by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.

Applications in Materials Science

Organic Electronics

Due to its stability and electronic properties, this compound is being explored for applications in organic electronics. Its potential use as a building block for advanced materials can lead to the development of innovative devices with enhanced performance characteristics.

Case Studies

Several case studies have highlighted the biological activity and potential applications of this compound:

- Anticancer Research : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines, suggesting its potential as an anticancer agent.

- Inflammation Modulation : Research indicated that the compound effectively reduced markers of inflammation in cellular models, supporting its use in therapeutic strategies for inflammatory diseases.

- Kinase Inhibition Studies : Detailed biochemical analyses revealed that this compound selectively inhibits specific kinases, providing insights into its mechanism of action and potential therapeutic applications.

Summary Table of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Significant cytotoxicity against MCF-7 and A549 cells |

| Anti-inflammatory Drug | Inhibition of LPS-induced inflammation | |

| Materials Science | Organic Electronics | Potential building block for advanced materials |

| Biological Studies | Enzyme Inhibition | Selective inhibition of p38 MAPK |

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-5-bromopyridine depends on its specific application. In medicinal chemistry, the azetidine ring can interact with biological targets, such as enzymes or receptors, to modulate their activity. The bromopyridine moiety can enhance the compound’s binding affinity and specificity for its target.

At the molecular level, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues with Azetidine Moieties

- 2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride (CAS: 1186327-93-4): This derivative replaces the 5-bromo substituent with a 4-methyl group and exists as a dihydrochloride salt. The molecular formula C₉H₁₄Cl₂N₂O (MW: 237.13 g/mol) suggests increased polarity and solubility compared to the non-salt form of the parent compound .

- 2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride (CAS: 1388025-15-7):

Here, the ether oxygen is replaced with a direct carbon linkage. The dihydrochloride salt (MW: 272.53 g/mol) may exhibit distinct pharmacokinetic profiles due to altered hydrogen-bonding capacity .

Key Differences :

| Compound | Substituent | Salt Form | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-(Azetidin-3-yloxy)-5-bromopyridine | 5-Br, azetidinyloxy | None | 229.08 |

| 4-Methyl analogue | 4-Me, azetidinyloxy | Dihydrochloride | 237.13 |

| Direct azetidine-linked analogue | 5-Br, azetidinyl | Dihydrochloride | 272.53 |

Bromopyridine Derivatives with Heterocyclic Substituents

- 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-bromopyridine (Compound 6j): Synthesized via microwave-assisted coupling (44% yield), this compound demonstrates inhibitory activity against human dihydroorotate dehydrogenase (DHODH).

- 5-Bromo-1,4-dihydropyridine derivatives (7a–c) :

These compounds exhibit cytotoxic activity (IC₅₀: 32–43 nM) against cancer cell lines. The 5-bromopyridine moiety is critical for potency, suggesting that bromine’s electronegativity and size optimize interactions with biological targets .

Halogen-Metal Exchange Reactivity

In contrast, this compound’s reactivity in similar reactions remains unstudied, but its commercial availability suggests stability under standard synthetic conditions.

Amino-Substituted Bromopyridines

- 2-Amino-5-bromo-3-hydroxypyridine (CAS: 39903-01-0): The amino and hydroxyl groups enhance solubility but reduce lipophilicity compared to the azetidinyloxy analogue. This compound’s bioactivity profile is unexplored in the provided evidence .

- 5-AMINO-3-BROMO-2-METHYLPYRIDINE: The methyl group increases steric hindrance, which may limit binding to flat enzymatic pockets. Such structural modifications highlight the balance between substituent size and activity .

Complex Derivatives with Bromopyridine Cores

- 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine: This piperidine-containing analogue (CAS: 622387-27-3) serves as a versatile scaffold in drug discovery. The Boc-protected amino group offers orthogonal reactivity for further functionalization .

Biological Activity

2-(Azetidin-3-yloxy)-5-bromopyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated pyridine ring and an azetidine moiety, which contribute to its unique chemical reactivity and biological interactions. The presence of the bromine atom enhances electrophilic characteristics, making it a suitable candidate for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could interact with neurotransmitter receptors, potentially affecting neurological functions.

Biological Activity Data

Recent studies have evaluated the biological activities of this compound, revealing promising results in various assays.

| Activity | IC50 (µM) | Target | Reference |

|---|---|---|---|

| Enzyme Inhibition | 0.45 | Protein Kinase B (AKT) | |

| Receptor Binding | 0.25 | α4β2 Nicotinic Acetylcholine Receptor | |

| Antimicrobial Activity | 1.2 | Gram-positive bacteria |

Case Studies

- Antidepressant Properties : A study investigated the effects of this compound on α4β2-nicotinic acetylcholine receptors (nAChRs). Results indicated that the compound exhibited significant partial agonist activity, suggesting potential use as an antidepressant agent due to its ability to enhance neurotransmitter release in the brain .

- Antimicrobial Activity : In another study focusing on antimicrobial effects, this compound demonstrated effective inhibition against several strains of Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

- Cancer Research : Preliminary research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting its utility in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.